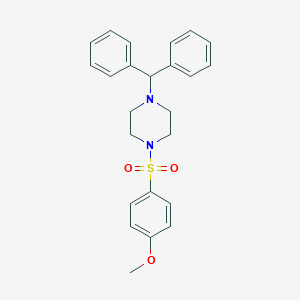
1-Benzhydryl-4-(4-methoxyphenyl)sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-4-(4-methoxyphenyl)sulfonylpiperazine is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a benzhydryl group, a methoxyphenyl group, and a sulfonylpiperazine moiety. This compound has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
The synthesis of 1-Benzhydryl-4-(4-methoxyphenyl)sulfonylpiperazine typically involves the reaction of benzhydryl piperazine with 4-methoxyphenylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
1-Benzhydryl-4-(4-methoxyphenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Research has explored its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-(4-methoxyphenyl)sulfonylpiperazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzhydryl and sulfonyl groups may play a role in binding to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
1-Benzhydryl-4-(4-methoxyphenyl)sulfonylpiperazine can be compared to other similar compounds, such as:
1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine: This compound has a toluene sulfonyl group instead of a methoxyphenyl sulfonyl group, which may result in different biological activities and chemical properties.
1-Benzhydryl-4-(3-methoxyphenyl)sulfonylpiperazine: The position of the methoxy group on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-benzhydryl-4-(4-methoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-29-22-12-14-23(15-13-22)30(27,28)26-18-16-25(17-19-26)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLMXIJMLFCWSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11-Thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12,14,16-heptaen-8-one](/img/structure/B351616.png)
![2-chloro-N-[(2-chlorophenyl)carbamothioyl]benzamide](/img/structure/B351630.png)
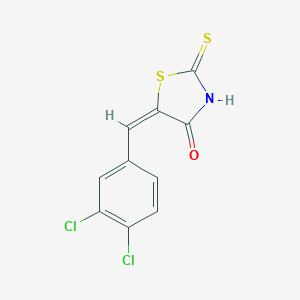
![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B351681.png)

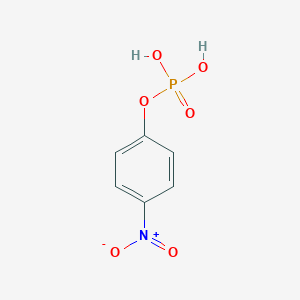

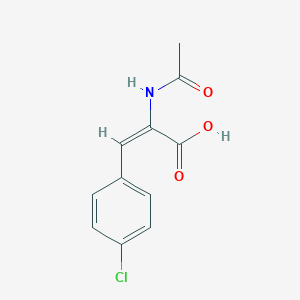
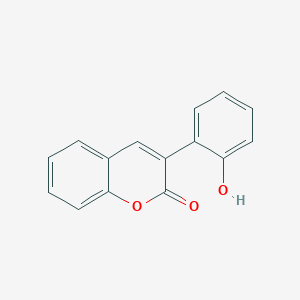
![(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B351760.png)
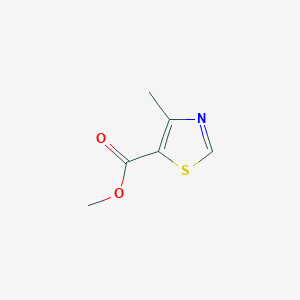
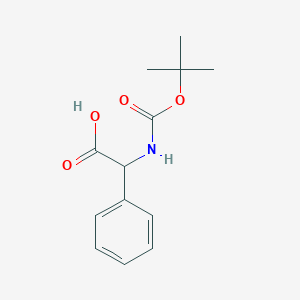
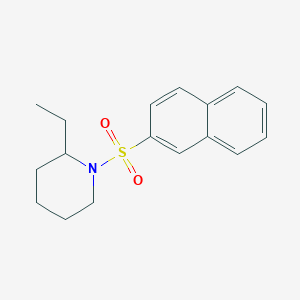
![4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B351840.png)
